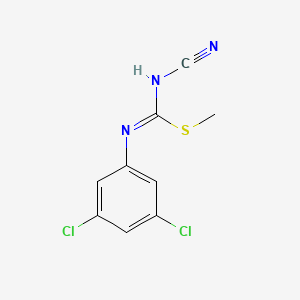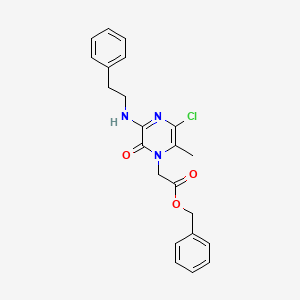
4-Methyl-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3H-pyrazol-3-one is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methyl-3H-pyrazol-3-one can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with 1,3-diketones. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as acetic acid . Another method involves the use of terminal alkynes with aromatic aldehydes and molecular iodine .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions. The process may involve the use of solvents like dimethyl sulfoxide (DMSO) and oxidizing agents such as bromine to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Bromine or other oxidizing agents in solvents like DMSO.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Reagents like aryl halides in the presence of copper powder.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which have significant applications in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
4-Methyl-3H-pyrazol-3-one has a wide range of applications in scientific research:
Wirkmechanismus
4-Methyl-3H-pyrazol-3-one exerts its effects primarily by inhibiting the enzyme alcohol dehydrogenase. It forms a ternary complex with the enzyme and its coenzyme NAD+, thereby preventing the conversion of methanol and ethylene glycol to their toxic metabolites . This inhibition is highly effective, with a binding affinity significantly greater than that of the toxic alcohols .
Vergleich Mit ähnlichen Verbindungen
Pyrazole: The parent compound with a similar ring structure but without the methyl group.
3,5-Dimethylpyrazole: Another derivative with two methyl groups, offering different reactivity and applications.
5-Aminopyrazole: Known for its use in synthesizing condensed heterocyclic systems.
Uniqueness: 4-Methyl-3H-pyrazol-3-one is unique due to its specific inhibition of alcohol dehydrogenase, making it a crucial compound in medical treatments for poisoning. Its versatility in undergoing various chemical reactions also sets it apart from other pyrazole derivatives .
Eigenschaften
Molekularformel |
C4H4N2O |
|---|---|
Molekulargewicht |
96.09 g/mol |
IUPAC-Name |
4-methylpyrazol-3-one |
InChI |
InChI=1S/C4H4N2O/c1-3-2-5-6-4(3)7/h2H,1H3 |
InChI-Schlüssel |
WNRVXVWPXKDOEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B8430433.png)


![tert-butyl N-[2-(4-bromophenyl)-2-hydroxyethyl]-N-methylcarbamate](/img/structure/B8430468.png)
![4-[4-(3-Cyano-benzyl)-piperazin-1-yl]-phenylamine](/img/structure/B8430472.png)
